3-(Methanesulfonylmethyl)oxetan-3-amine
Description
3-(Methanesulfonylmethyl)oxetan-3-amine is a specialized oxetane derivative featuring a methanesulfonylmethyl (-CH₂SO₂CH₃) substituent at the 3-position of the oxetane ring.
Properties
Molecular Formula |
C5H11NO3S |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
3-(methylsulfonylmethyl)oxetan-3-amine |
InChI |
InChI=1S/C5H11NO3S/c1-10(7,8)4-5(6)2-9-3-5/h2-4,6H2,1H3 |
InChI Key |
APPMGBJFCMFAIV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1(COC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the intramolecular Williamson ether synthesis, where an appropriate precursor undergoes cyclization to form the oxetane ring . Another method involves the light-mediated Paternò-Büchi [2+2] cycloaddition reaction .
Industrial Production Methods
Industrial production methods for 3-(Methanesulfonylmethyl)oxetan-3-amine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Methanesulfonylmethyl)oxetan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxy acids for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of ring-opened or ring-expanded products .
Scientific Research Applications
3-(Methanesulfonylmethyl)oxetan-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Methanesulfonylmethyl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The methanesulfonylmethyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Comparison with Similar Oxetan-3-amine Derivatives
Structural and Functional Variations
Key structural analogs of 3-(Methanesulfonylmethyl)oxetan-3-amine include:
*Calculated based on substituent addition.
Key Observations:
- Electron-Withdrawing Effects : Trifluoromethyl (-CF₃) and methanesulfonyl (-SO₂CH₃) groups are strong electron-withdrawing moieties, influencing reactivity in coupling reactions and binding affinity in receptor-ligand interactions .
- Safety Profiles: Derivatives like 3-(Aminomethyl)oxetan-3-amine oxalate require inert storage conditions , whereas halogenated analogs (e.g., bromophenyl) may pose handling risks due to toxicity .
Biological Activity
3-(Methanesulfonylmethyl)oxetan-3-amine, also known as 3-(methylsulfonylmethyl)oxetan-3-amine hydrochloride, is a compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including an oxetane ring and a methanesulfonylmethyl group, contribute to its biological activity through various mechanisms of action.
Chemical Structure:
- Molecular Formula: C5H12ClNO3S
- Molecular Weight: 201.67 g/mol
- CAS Number: 1955531-77-7
Synthesis Overview:
The synthesis of 3-(methanesulfonylmethyl)oxetan-3-amine typically involves:
- Formation of the Oxetane Ring: Cyclization of appropriate precursors under basic conditions.
- Introduction of the Methanesulfonylmethyl Group: Achieved via nucleophilic substitution using methanesulfonyl chloride.
- Amination: Introduction of the amine group through nucleophilic substitution with ammonia or an amine derivative.
- Formation of Hydrochloride Salt: Reaction with hydrochloric acid to yield the hydrochloride form.
The biological activity of 3-(methanesulfonylmethyl)oxetan-3-amine is primarily attributed to its ability to interact with various biomolecules. The methanesulfonylmethyl group can participate in electrophilic and nucleophilic reactions, while the amine group facilitates hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to diverse biological effects.
Biological Activity and Applications
Research has indicated that 3-(methanesulfonylmethyl)oxetan-3-amine exhibits a range of biological activities:
Case Studies and Research Findings
While specific case studies focusing solely on 3-(methanesulfonylmethyl)oxetan-3-amine are scarce, related compounds have provided insights into its potential applications:
- A study on oxetane derivatives indicated that modifications at the 3-position could significantly enhance potency against various biological targets .
- Research into similar compounds has shown that structural modifications can lead to improved pharmacokinetic profiles and increased selectivity for biological targets .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 3-(Methanesulfonylmethyl)oxetan-3-amine | Antimicrobial, anticancer potential | Contains oxetane ring and sulfonyl group |
| 4,4-Difluoro-3-methoxyoxane | Studied for biological interactions | Fluorinated compound enhancing stability |
| 1,2-Dioxolane derivatives | Antimalarial activity | Exhibits unique reactivity patterns |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
